Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 29924-68-3
VCID: VC13342307
InChI: InChI=1S/C8H14N2O2/c1-12-8(11)7-6-9-2-4-10(7)5-3-9/h7H,2-6H2,1H3
SMILES: COC(=O)C1CN2CCN1CC2
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

CAS No.: 29924-68-3

Cat. No.: VC13342307

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate - 29924-68-3

Specification

CAS No. 29924-68-3
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Standard InChI InChI=1S/C8H14N2O2/c1-12-8(11)7-6-9-2-4-10(7)5-3-9/h7H,2-6H2,1H3
Standard InChI Key BBOJEHFYOZAAQC-UHFFFAOYSA-N
SMILES COC(=O)C1CN2CCN1CC2
Canonical SMILES COC(=O)C1CN2CCN1CC2

Introduction

Chemical Identity and Structural Characteristics

Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate belongs to the class of bicyclic amines, characterized by a rigid six-membered ring system with two nitrogen atoms at positions 1 and 4. The methyl carboxylate group at position 2 introduces steric and electronic modifications that influence its reactivity. Key identifiers include:

PropertyValue
CAS Number29924-68-3
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
IUPAC NameMethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
SMILES NotationCOC(=O)C1CN2CCN1CC2
Purity97%
HygroscopicityModerate (similar to DABCO)

The bicyclic structure confers rigidity, as evidenced by X-ray crystallography studies of related DABCO derivatives. For instance, co-crystals of DABCO with dicarboxylic acids demonstrate planar arrangements stabilized by O–H⋯N hydrogen bonds, a feature likely shared by the methyl ester variant .

Physicochemical Properties

Solubility and Stability

  • Hygroscopicity: Moderate moisture sensitivity, necessitating storage in anhydrous environments .

  • Thermal Stability: Decomposition likely above 174°C, extrapolated from DABCO’s boiling point .

Spectroscopic Data

While experimental spectra are unavailable, computational predictions using the SMILES string (COC(=O)C1CN2CCN1CC2) suggest characteristic IR absorptions for ester carbonyl (≈1720 cm⁻¹) and tertiary amine groups (≈2800 cm⁻¹).

Future Directions and Research Gaps

Despite its promising attributes, several knowledge gaps persist:

  • Synthetic Optimization: Development of high-yield, scalable synthesis methods.

  • Biological Screening: Direct evaluation of antimicrobial, antifungal, and antiviral activity.

  • Material Science Applications: Exploration of co-crystal formation for drug delivery systems, building on DABCO’s precedent in supramolecular chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator